LXQ46

PTP1B inhibition Type 2 diabetes Insulin resistance

Select LXQ46 for your PTP1B research to eliminate the selectivity and bioavailability pitfalls of legacy inhibitors. With an IC₅₀ of 0.190 μM and a 20–200× selectivity window over related phosphatases, this uncharged bromophenol delivers clean, translatable data in insulin-resistance, obesity, and oncology models. Orally active and validated in BKS db diabetic mice and PDAC xenografts—choose LXQ46 when target confidence and in vivo efficacy are non-negotiable.

Molecular Formula C23H17Br2NO5
Molecular Weight 547.199
Cat. No. B1193034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLXQ46
SynonymsLXQ46;  LXQ-46;  LXQ 46
Molecular FormulaC23H17Br2NO5
Molecular Weight547.199
Structural Identifiers
SMILESOC1=CC(C2=NC=C(C3=CC=C(OC4=CC=C(OCC)C=C4)C=C3)O2)=C(Br)C(Br)=C1O
InChIInChI=1S/C23H17Br2NO5/c1-2-29-14-7-9-16(10-8-14)30-15-5-3-13(4-6-15)19-12-26-23(31-19)17-11-18(27)22(28)21(25)20(17)24/h3-12,27-28H,2H2,1H3
InChIKeyMOHJRHPKFDUKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LXQ46: Orally Active PTP1B Inhibitor with 0.190 μM IC50 for Diabetes and Cancer Research Procurement Guide


LXQ46 (CAS 2097148-94-0) is a synthetic, uncharged bromophenol derivative that functions as a potent and orally active inhibitor of protein tyrosine phosphatase 1B (PTP1B). It is characterized by a 3,4-dibromo-5-(5-(4-(4-ethoxyphenoxy)phenyl)oxazol-2-yl)benzene-1,2-diol core structure [1]. The compound has demonstrated remarkable selectivity over other protein tyrosine phosphatases (PTPs), with a selectivity window of 20-200 folds [2]. LXQ46 enhances insulin and leptin signaling pathways in insulin-resistant C2C12 myotubes and ameliorates type 2 diabetes in mouse models .

Why LXQ46 Cannot Be Replaced by Other PTP1B Inhibitors Without Data Loss


PTP1B inhibitors exhibit substantial variability in potency, selectivity, and pharmacokinetic properties that directly impact experimental outcomes. LXQ46 achieves an IC50 of 0.190 μM against PTP1B with 20-200 fold selectivity over related phosphatases [1]. In contrast, many early PTP1B inhibitors suffer from poor selectivity (e.g., ertiprotafib inhibits IKK-β at 400 nM [2]) or inadequate oral bioavailability (e.g., PTP1B-IN-3 shows only 24% oral bioavailability in mice ). LXQ46's unique bromophenol scaffold and uncharged nature address both selective inhibition and cell permeability challenges that have historically plagued this target class [3]. Substituting LXQ46 with a less selective or less bioavailable PTP1B inhibitor may confound data interpretation and compromise translational relevance.

Quantitative Evidence Differentiating LXQ46 from Alternative PTP1B Inhibitors


LXQ46 Demonstrates Sub-Micromolar Potency (IC50 = 0.190 μM) Against PTP1B, Outperforming Trodusquemine (IC50 = 1 μM) by 5.3-Fold

LXQ46 inhibits PTP1B with an IC50 of 0.190 μM, which is approximately 5.3-fold more potent than trodusquemine (MSI-1436), a widely used reference PTP1B inhibitor with an IC50 of 1 μM . This difference is based on comparable enzymatic assays using recombinant PTP1B. The enhanced potency of LXQ46 may allow for lower effective concentrations in cellular and in vivo studies, potentially reducing off-target effects associated with higher compound exposure.

PTP1B inhibition Type 2 diabetes Insulin resistance

LXQ46 Exhibits 20-200 Fold Selectivity Over Other Protein Tyrosine Phosphatases, Surpassing the Selectivity Profile of Ertiprotafib

LXQ46 demonstrates remarkable selectivity over other protein tyrosine phosphatases (PTPs), with a selectivity window of 20-200 folds [1]. In contrast, ertiprotafib, a PTP1B inhibitor that advanced to Phase II clinical trials, exhibits significant off-target activity against IKK-β with an IC50 of 400 nM, representing only a 4-fold selectivity margin (PTP1B IC50 = 1.6 μM vs IKK-β IC50 = 0.4 μM) [2]. The high selectivity of LXQ46 minimizes confounding biological effects from inhibition of related phosphatases or kinases, a critical consideration for target validation studies.

PTP1B selectivity TCPTP Off-target activity

LXQ46 Demonstrates Oral Bioactivity in Diabetic Mouse Models, Improving Glucose Tolerance and Insulin Sensitivity, While Many PTP1B Inhibitors Lack Oral Efficacy

Long-term oral administration of LXQ46 reduced blood glucose levels in diabetic BKS db mice and improved glucose tolerance (OGTT) and insulin sensitivity (ITT) [1]. This oral efficacy contrasts with many PTP1B inhibitors that, despite potent in vitro activity, fail to achieve adequate oral bioavailability. For example, compound 115 (a PTP1B inhibitor) exhibited only ~10.29% oral bioavailability in rats [2], while PTP1B-IN-3 shows 24% oral bioavailability in DIO mice . LXQ46's uncharged bromophenol scaffold enables effective oral absorption, rapid gastrointestinal uptake, and extensive tissue distribution in rat pharmacokinetic studies [3].

Oral bioavailability Type 2 diabetes In vivo efficacy

LXQ46 Suppresses Pancreatic Cancer Cell Proliferation with IC50 Values of 4.169 μM (PANC-1) and 4.614 μM (MIA-PaCa-2), Demonstrating Dual Diabetes-Cancer Research Utility

In pancreatic ductal adenocarcinoma (PDAC) cell lines, LXQ46 inhibited proliferation with IC50 values of 4.169 μM for PANC-1 cells and 4.614 μM for MIA-PaCa-2 cells [1]. This antiproliferative activity is mediated through PTP1B inhibition and is associated with decreased expression of CDK2, CDK4, CDK6, and Cyclin D1, as well as suppression of cell migration [2]. In a mouse xenograft model, intraperitoneal administration of LXQ46 (50 mg/kg and 100 mg/kg) significantly reduced tumor volume [3]. This dual applicability in metabolic and oncological contexts distinguishes LXQ46 from many PTP1B inhibitors that are validated only for diabetes research.

Pancreatic cancer PDAC PTP1B oncology

Optimal Research Applications for LXQ46 Based on Validated Quantitative Evidence


Type 2 Diabetes and Insulin Resistance Studies

LXQ46 is ideally suited for in vivo studies of type 2 diabetes and insulin resistance due to its oral activity and demonstrated efficacy in BKS db diabetic mice, where it reduced blood glucose and improved glucose/insulin tolerance [1]. Its high selectivity over other PTPs ensures that observed metabolic improvements are attributable to PTP1B inhibition [2].

Pancreatic Ductal Adenocarcinoma (PDAC) Research

LXQ46 has been validated in PDAC cell lines (PANC-1, MIA-PaCa-2) and in a mouse xenograft model, where it suppressed tumor growth [3]. Researchers investigating the role of PTP1B in cancer progression and metabolism will find LXQ46 a valuable tool compound for both in vitro and in vivo oncology studies.

Obesity and Leptin Signaling Pathway Analysis

Long-term oral administration of LXQ46 protected BKS db mice from obesity independent of toxicity [4]. The compound enhances leptin signaling in insulin-resistant C2C12 myotubes , making it a useful probe for studying leptin resistance and obesity-related metabolic dysfunction.

Selective PTP1B Target Validation Studies

With 20-200 fold selectivity over other PTPs [5], LXQ46 enables high-confidence target validation experiments where off-target phosphatase inhibition could confound results. This is particularly important in signaling studies where TCPTP and other PTPs share overlapping substrate specificity with PTP1B.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LXQ46

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.